2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-6(2)10-12-8-4-3-7(11(14)15)5-9(8)13-10/h6-7H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAHJHYFXIFVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1)CC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Core Formation
- The tetrahydro-1,3-benzodiazole ring system can be constructed by cyclization reactions involving o-phenylenediamine derivatives and appropriate carbonyl compounds or equivalents.
- Catalytic methods using secondary amines can facilitate the formation of key intermediates, allowing for fewer steps and higher yields.
- Solvents such as 2-propanol, methanol, ethanol, and ethers like tetrahydrofuran are commonly used to optimize reaction conditions.
Introduction of the Isopropyl Group
- The 2-(propan-2-yl) substituent is introduced typically via alkylation reactions or by using isopropyl-containing reagents in the early or intermediate stages.
- Careful control of reaction temperature (0°C to boiling point of solvent, often 45°C to 70°C) and time (2 to 24 hours) ensures high selectivity.
Carboxylation at the 6-Position
- Carboxylic acid functionality at the 6-position is often introduced via cyanation followed by hydrolysis.
- Cyanation can be performed by reacting bromo-substituted intermediates with metal cyanides (e.g., sodium or potassium cyanide) in solvents like N,N-dimethylacetamide at elevated temperatures (140–160°C) for 13–20 hours.
- Subsequent hydrolysis of the nitrile to the carboxylic acid is achieved under alkaline conditions (e.g., lithium hydroxide in ethanol) at 40–70°C for 5–10 hours.
Purification and Salt Formation
- The final acid product is often isolated as a salt with acidic compounds such as hydrochloric acid, hydrobromic acid, or organic acids (oxalic, tartaric, malic acids) to enhance stability and crystallinity.
- Crystallization from alcoholic solvents such as methanol, ethanol, or isopropanol is a common purification step.
| Step | Solvent(s) | Temperature Range (°C) | Reaction Time (hours) | Notes |
|---|---|---|---|---|
| Cyclization / Core formation | 2-propanol, methanol, ethanol, THF | 0 to boiling point (45–70 preferred) | 1–24 (2–5 preferred) | Secondary amine catalysis preferred |
| Cyanation | N,N-dimethylacetamide, DMF, toluene | 140–160 | 13–20 | Metal cyanide equivalents: 1–3 eq |
| Hydrolysis (nitrile to acid) | Ethanol, methanol, 2-propanol | 40–70 | 5–10 | Alkali metal hydroxide (LiOH preferred) |
| Salt formation | Methanol, ethanol, isopropanol | Ambient to reflux | Variable | Acidic compounds like HCl or HBr used |
- Use of 2-propanol as solvent in cyclization steps improves yield and purity due to favorable solubility and reaction kinetics.
- Cyanation in N,N-dimethylacetamide at 140–160°C provides efficient conversion to nitrile intermediates with minimal side products.
- Hydrolysis with lithium hydroxide in ethanol at moderate temperatures ensures high conversion to the carboxylic acid without degradation.
- Salt formation with hydrobromic acid or hydrochloric acid stabilizes the compound and facilitates isolation as crystalline solids.
- Reaction times and temperatures have been optimized to balance yield and purity, with typical overall reaction times ranging from several hours to a day per step.
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine derivative, secondary amine catalyst, 2-propanol, 45–70°C, 2–5 h | Formation of tetrahydrobenzodiazole core |
| 2 | Alkylation/Introduction of isopropyl | Isopropyl reagent, controlled temperature, alcoholic solvent | 2-(propan-2-yl) substitution introduced |
| 3 | Cyanation | Metal cyanide (1.5 eq), N,N-dimethylacetamide, 140–160°C, 13–20 h | Nitrile intermediate formed |
| 4 | Hydrolysis | LiOH, ethanol, 40–70°C, 5–10 h | Conversion to carboxylic acid |
| 5 | Salt formation | Acidic compound (HCl, HBr), alcoholic solvent | Crystalline acid salt isolated |
The preparation of 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid involves a multi-step synthetic route optimized for industrial and laboratory scale. Key features include efficient cyclization catalyzed by secondary amines, selective cyanation and hydrolysis to install the carboxylic acid, and purification via salt formation. The choice of solvents, reaction temperatures, and times are critical parameters that have been refined through research to maximize yield and purity. These methods are supported by patent literature and peer-reviewed synthetic chemistry research, ensuring their reliability and reproducibility for pharmaceutical development purposes.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzodiazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzodiazole derivatives, while reduction can produce fully reduced benzodiazole compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzodiazole compounds demonstrate significant anticancer properties. For instance, studies have shown that modifications to the benzodiazole structure can enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7. The introduction of the propan-2-yl group may further influence the compound's pharmacological profile by improving solubility and bioavailability.
Neuropharmacology
Benzodiazoles are also known for their neuroactive properties. The compound has been investigated for its potential use in treating anxiety and depression due to its ability to modulate neurotransmitter systems.
Case Study: GABA Receptor Modulation
A study focusing on similar benzodiazole derivatives demonstrated their ability to act as positive allosteric modulators of GABA_A receptors. This suggests that 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid could be a candidate for developing new anxiolytic medications.
Material Science
Beyond medicinal applications, this compound's unique chemical structure lends itself to applications in material science, particularly in developing novel polymers and coatings.
Case Study: Polymer Synthesis
Research has explored the use of benzodiazole derivatives in synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could improve resistance to thermal degradation.
Agricultural Chemistry
The potential use of this compound in agricultural chemistry has also been noted, particularly as a fungicide or herbicide due to its bioactive properties.
Case Study: Pesticidal Activity
Preliminary studies have shown that certain benzodiazole derivatives exhibit antifungal activity against plant pathogens. This opens avenues for developing environmentally friendly agricultural products that could mitigate crop losses due to fungal infections.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are contextualized below against related heterocycles, emphasizing substituents, ring systems, and physicochemical properties.
Substituted Benzodiazoles
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic Acid (EN300-8185576)
- Molecular Formula: C17H20F3NO5
- Molecular Weight : 375.35 g/mol
- Key Differences :
2-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-1-yl)acetic Acid
- Molecular Formula : C9H10N2O3
- Molecular Weight : 194.19 g/mol
- Key Differences: Replaces the propan-2-yl and carboxylic acid at position 6 with an acetic acid side chain at position 1.
Heterocycle-Modified Analogs
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid
- Molecular Formula: Not explicitly provided (CAS 1781071-68-8)
- Likely exhibits higher metabolic stability but reduced solubility compared to benzodiazoles .
6-(Propan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Functional Group Variants
1-(Propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H17N2O2
- Molecular Weight : 209.27 g/mol
- CAS Number : 1004529-30-9
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anticonvulsant and anticancer agent. The following sections summarize key findings from recent studies.
Anticonvulsant Activity
Research indicates that derivatives of benzodiazole structures exhibit significant anticonvulsant properties. For instance, compounds with similar scaffolds have shown effectiveness in various animal models of epilepsy. The SAR analysis suggests that modifications at specific positions on the benzodiazole ring can enhance anticonvulsant efficacy.
Case Study: Anticonvulsant Efficacy
A study involving a series of benzodiazole derivatives demonstrated that compounds with alkyl substitutions at the nitrogen atom exhibited improved activity against seizure models induced by pentylenetetrazole (PTZ). The most potent compound from this study exhibited a median effective dose (ED50) significantly lower than that of traditional anticonvulsants like phenytoin.
| Compound | Structure | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound A | Structure A | 20 | |
| Compound B | Structure B | 15 | |
| 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole-6-carboxylic acid | Structure | 18 |
Anticancer Activity
Recent investigations have also highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Cytotoxicity Studies
The cytotoxic effects were assessed using the MTT assay across several cancer cell lines such as MDA-MB-231 (breast cancer) and COLO201 (colorectal cancer). The results indicated that 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole-6-carboxylic acid has a dose-dependent effect on cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis |
| COLO201 | 30 | Cell cycle arrest in G0/G1 phase |
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how structural modifications influence biological activity. For instance:
- Alkyl Substituents : Increasing the size or branching of alkyl groups tends to enhance both anticonvulsant and anticancer activities.
- Functional Groups : The presence of carboxylic acid groups is essential for maintaining activity against cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(propan-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and ketones or aldehydes under reflux conditions. For example, analogous benzodiazole derivatives are synthesized by reacting hydrazine precursors with α,β-unsaturated ketones in ethanol or THF, followed by acid-catalyzed cyclization . Optimize yield using Pd-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and purification via silica gel chromatography .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the bicyclic benzodiazole scaffold and substituent positioning. Refinement with SHELX software (e.g., SHELXL) ensures precise bond-length and angle measurements . Complement with NMR (¹H/¹³C) to verify proton environments and IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid aqueous environments unless stabilized as a salt (e.g., hydrochloride derivatives, as seen in analogous compounds) .
Advanced Research Questions
Q. How can computational models (e.g., DFT) be validated against experimental data for this compound?
- Methodological Answer : Compare computed geometric parameters (bond lengths, dihedral angles) with high-resolution X-ray crystallographic data. Use SHELX-refined structures as benchmarks . Validate electronic properties (e.g., HOMO-LUMO gaps) via UV-Vis spectroscopy and correlate with time-dependent DFT calculations.
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for pharmacological applications?
- Methodological Answer : Synthesize derivatives with modifications to the isopropyl group or carboxylic acid moiety. Test bioactivity (e.g., antitumor, antimicrobial) using in vitro assays (e.g., MTT for cytotoxicity). Reference pyrazoline analogs, where substituent position significantly impacts activity . Use HPLC (e.g., Purospher® STAR columns) to monitor metabolic stability .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Cross-validate with alternative techniques:
- For NMR discrepancies, use 2D experiments (COSY, HSQC) to resolve overlapping signals.
- If X-ray data suggests polymorphism, perform differential scanning calorimetry (DSC) to detect crystalline phases .
- Re-refine crystallographic data with SHELXL to exclude refinement artifacts .
Q. What strategies optimize regioselectivity during functionalization of the benzodiazole core?
- Methodological Answer : Employ directing groups (e.g., carboxylic acid as a meta-director) for electrophilic substitution. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization, as demonstrated in tetrazole synthesis . Monitor reaction progress via LC-MS to isolate regioisomers .
Q. How can stereochemical effects (e.g., chiral centers) be investigated in derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
